molecular formula C6H5FN2O4S B030519 4-Fluoro-3-nitrobenzenesulfonamide CAS No. 406233-31-6

4-Fluoro-3-nitrobenzenesulfonamide

Cat. No. B030519
M. Wt: 220.18 g/mol
InChI Key: FAYVDRRKPVJSPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-Fluoro-3-nitrobenzenesulfonamide can be achieved through various methods. For example, 2- and 4-Nitrobenzenesulfonamides, which share structural similarities, can be readily prepared from primary amines and undergo smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields. These compounds can be deprotected via Meisenheimer complexes, giving secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).

Molecular Structure Analysis

The molecular conformation and vibrational analysis of nitrobenzenesulfonamide derivatives have been extensively studied. Using FT-IR and FT-Raman spectroscopy along with density functional theory (DFT), the structural and vibrational properties of 2-, 3-, and 4-nitrobenzenesulfonamide were elucidated. These studies reveal the impact of nitro group substitution on the characteristic bands in the spectra, providing insights into the molecular structure of such compounds (Karabacak, Postalcilar, & Cinar, 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-Fluoro-3-nitrobenzenesulfonamide and its derivatives are diverse. One notable reaction is the enantiodivergent electrophilic fluorination, which utilizes N-fluorobenzenesulfonimide (NFSI) as a key reactant, demonstrating the compound's role in asymmetric synthesis (Yamamoto et al., 2011).

Physical Properties Analysis

Investigations into the crystal structures and conformational properties of related sulfonamide compounds have been performed. For instance, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its derivatives have been studied to understand their packing patterns, intermolecular interactions, and by using Hirshfeld surface analysis to delve into their two-dimensional architecture (Suchetan et al., 2015).

Chemical Properties Analysis

The chemical properties of 4-Fluoro-3-nitrobenzenesulfonamide derivatives, such as reactivity and stability, are crucial for their application in organic synthesis. A study on the synthesis of novel N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzenesulfonamides highlighted their potential as secondary labelling precursors for the synthesis of 18F-labelled compounds, indicating their significant reactivity and utility in radiopharmaceuticals (Schirrmacher et al., 2003).

Scientific Research Applications

  • Organic Synthesis and Chemical Transformations :

    • 2- and 4-nitrobenzenesulfonamides are utilized as tools for preparing secondary amines and protecting them from oxidative degradation (Fukuyama, Jow, & Cheung, 1995).
    • In the synthesis of enantioselective fluorination of 2-oxindoles, the reactivity and selectivity of N-fluorobenzenesulfonamides are fine-tuned using substituents, leading to excellent yields and enantioselectivity (Wang, Li, Hu, Yang, Wu, & He, 2014).
    • Polymer-supported benzenesulfonamides are key intermediates in various chemical transformations, yielding diverse privileged scaffolds in solid-phase synthesis (Fülöpová & Soural, 2015).
    • 4-Cyanobenzenesulfonamides act as amine protecting/activating groups in amine synthesis, cleaving to the parent amine under specific conditions (Schmidt, Stokes, Davies, & Roberts, 2017).
  • Medicinal Chemistry and Drug Development :

  • Materials Science and Sensor Technology :

    • A novel synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride offers a cost-effective alternative for certain applications (Du, Chen, Zheng, & Xu, 2005).
    • Fabrication of silica particles functionalized with chromophores and amino groups utilizes the synergy of poly(vinylamine) adsorption and nucleophilic aromatic substitution with fluoroaromatics (Roth, Simon, Bellmann, Seifert, & Spange, 2006).
    • A grafted gold electrode based platform using 4-Fluoro-3-nitrophenyl enables label-free electrochemical detection of interleukin-2 protein (Arya & Park, 2014).

Safety And Hazards

4-Fluoro-3-nitrobenzenesulfonamide is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. It should be handled in a well-ventilated area .

properties

IUPAC Name

4-fluoro-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYVDRRKPVJSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588415
Record name 4-Fluoro-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-nitrobenzenesulfonamide

CAS RN

406233-31-6
Record name 4-Fluoro-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitrobenzenesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure of J. Med. Chem. 2006, 49, 1173, a solution of commercially available 2-fluoronitrobenzene (10.00 g, 70.87 mmol) and chlorosulfonic acid (21 mL) were heated to reflux for 18 hours at 95° C. and then cooled to room temperature. The solution was then added dropwise over a 1 hour period to a solution of iPrOH (225 mL) and concentrated aqueous NH4OH (54 mL) at −35° C. and stirred for 0.5 hours. The solution was maintained at −35° C. while concentrated aqueous HCl was added until the pH was acidic. The solution was then evaporated to remove some iPrOH, water was added and the solution was evaporated again to remove most of the iPrOH. More water was added, the solution was filtered and the solid was washed with 1 N aqueous HCl and water to give the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
54 mL
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
F Stauffer, A Weiss, C Scheufler… - ACS medicinal …, 2019 - ACS Publications
… After acid-catalyzed deprotection, amine 14 was reacted in an aromatic nucleophilic substitution with the commercially available 4-fluoro-3-nitrobenzenesulfonamide. Reduction of the …
Number of citations: 19 pubs.acs.org
GS Sheppard, L Wang, SD Fidanze… - Journal of Medicinal …, 2020 - ACS Publications
The BET family of proteins consists of BRD2, BRD3, BRD4, and BRDt. Each protein contains two distinct bromodomains (BD1 and BD2). BET family bromodomain inhibitors under …
Number of citations: 82 pubs.acs.org
NM Ahmad, JJ Li - Current Drug Synthesis, 2022 - Wiley Online Library
… with starting materials to construct sulfonamide 20, the 4-chloro-3-nitrobenzenesulfonamide was used for the manufacturing processes instead of 4-fluoro-3-nitrobenzenesulfonamide (…
Number of citations: 4 onlinelibrary.wiley.com
YK Vali, R Gundla, OV Singh, Y Tamboli… - Bioorganic …, 2019 - Elsevier
… Finally the desired compounds 6a-v were obtained by SNAr reaction of amines 4a–u with 4-fluoro-3-nitrobenzenesulfonamide (5) as reported in Scheme 4. …
Number of citations: 15 www.sciencedirect.com
MD Wendt, W Shen, A Kunzer… - Journal of medicinal …, 2006 - ACS Publications
… 4-Fluoro-3-nitrobenzenesulfonamide (6). A mixture of 2-fluoronitrobenzene (141.2 g, 1.0 mol) and chlorosulfonic acid (300 mL) was heated to 95 C for 18 h, cooled to room temperature, …
Number of citations: 159 pubs.acs.org
YY Ku, MD Wendt - … Accounts of Integrated Drug Discovery and …, 2019 - ACS Publications
… The sulfonamide 21 was initially prepared in Discovery Chemistry by the SNAr reaction of 4-fluoro-3-nitrobenzenesulfonamide 19a with the THP-amine 20 (Scheme 8) (26…
Number of citations: 1 pubs.acs.org
YY Ku, VS Chan, A Christesen, T Grieme… - The Journal of …, 2019 - ACS Publications
… The sulfonamide 3 was initially prepared in Discovery Chemistry by the S N Ar reaction of 4-fluoro-3-nitrobenzenesulfonamide 24a with the THP-amine 25 (Step 4 of Scheme 7). (25) …
Number of citations: 31 pubs.acs.org
RJ Giedt, MM Sprachman, KS Yang… - Bioconjugate …, 2014 - ACS Publications
… Sulfonamide 2 was synthesized via nucleophilic aromatic substitution of commercially available 4-fluoro-3-nitrobenzenesulfonamide with tert-butyl 4-(aminomethyl)piperidine-1-…
Number of citations: 13 pubs.acs.org
M Bruncko, TK Oost, BA Belli, H Ding… - Journal of medicinal …, 2007 - ACS Publications
… Nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzenesulfonamide with 2-amino-2,2-dimethylethyl phenyl thioether 41 26 yielded 42 which was subsequently coupled to the …
Number of citations: 395 pubs.acs.org
DL Hughes - Organic Process Research & Development, 2016 - ACS Publications
Synthetic routes and final forms for three recently approved oncology drugs are reviewed: carfilzomib (Kyprolis), osimertinib (Tagrisso), and venetoclax (Venclexta). Several patent …
Number of citations: 45 pubs.acs.org

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